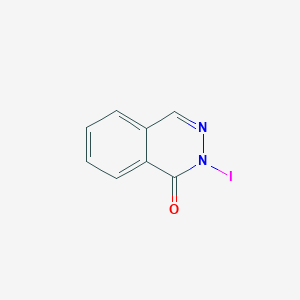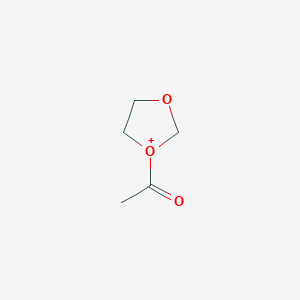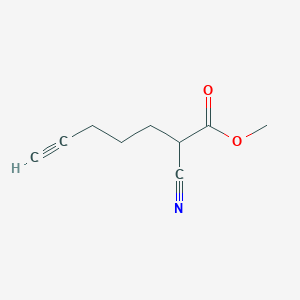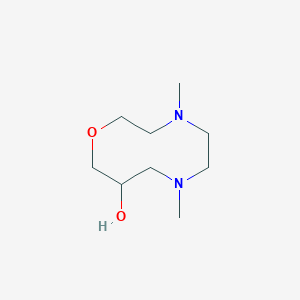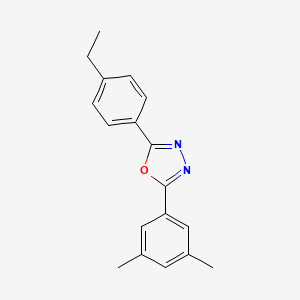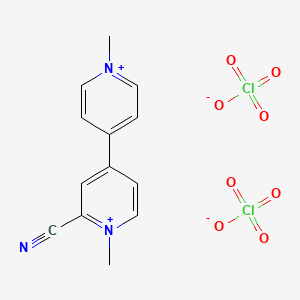
2-Cyano-1,1'-dimethyl-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of large-scale reactors and optimized reaction conditions would be essential to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the bipyridinium ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state bipyridinium compounds, while reduction reactions yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
Biology: The compound’s electrochemical properties make it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which 2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in electrochemical systems. The molecular targets and pathways involved in its action are primarily related to its interaction with other redox-active species in the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4-Cyano-2,2’-bipyridine: This compound has a similar bipyridine core but differs in the position of the cyano group and the absence of methyl groups.
Uniqueness
2-Cyano-1,1’-dimethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific combination of substituents, which confer distinct electrochemical properties. Its ability to undergo multiple redox processes and its stability in various conditions make it particularly valuable for applications in electrochemical devices and materials science.
Eigenschaften
CAS-Nummer |
131186-45-3 |
|---|---|
Molekularformel |
C13H13Cl2N3O8 |
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-2-carbonitrile;diperchlorate |
InChI |
InChI=1S/C13H13N3.2ClHO4/c1-15-6-3-11(4-7-15)12-5-8-16(2)13(9-12)10-14;2*2-1(3,4)5/h3-9H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
MHBJHSKUVYCOGB-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[N+](C=C2)C)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


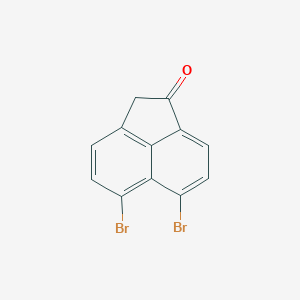

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)


![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
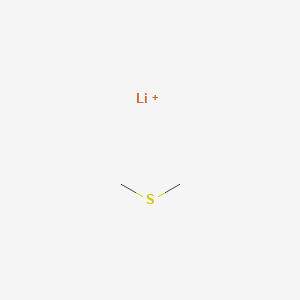
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)

